molecular formula C20H21ClF3N3OS2 B2919858 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1215407-99-0

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2919858
CAS No.: 1215407-99-0
M. Wt: 475.97
InChI Key: BRMQPCXRPOVIRX-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylaminoethyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: This can be done through amide coupling reactions using reagents like EDCI or HATU.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathway Inhibition: Blocking specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE
  • **N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-METHOXYPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE

Uniqueness

The uniqueness of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-[(4-FLUOROPHENYL)SULFANYL]PROPANAMIDE HYDROCHLORIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)sulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS2.ClH/c1-25(2)8-9-26(18(27)7-10-28-15-5-3-13(21)4-6-15)20-24-19-16(23)11-14(22)12-17(19)29-20;/h3-6,11-12H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMQPCXRPOVIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCSC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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